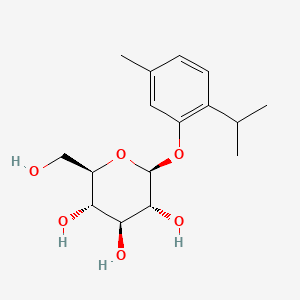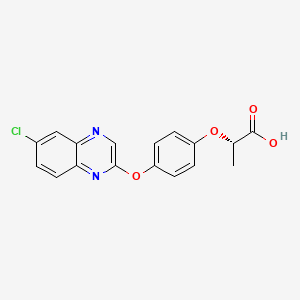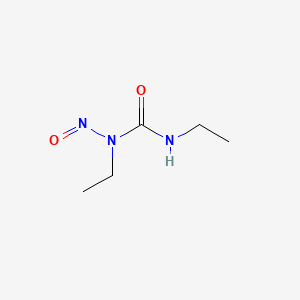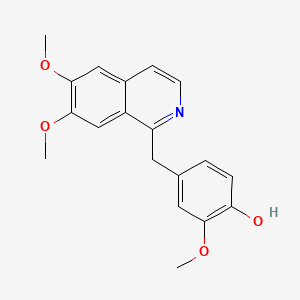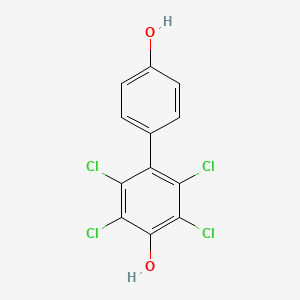
2,3,5,6-Tetrachloro-4,4'-biphenyldiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetrachloro-1,1'-biphenyl-4,4'-diol is a tetrachlorobenzene formed formally by chlorination of biphenyl-4,4'-diol at C-2, -3, -5 and -6. It derives from a biphenyl-4,4'-diol.
Wissenschaftliche Forschungsanwendungen
Effects on Mitochondrial Oxidative Phosphorylation
2,3,5,6-Tetrachloro-4,4'-biphenyldiol, as part of hydroxylated polychlorinated biphenyls, has been studied for its effects on mitochondrial oxidative phosphorylation. Research has shown that this compound can inhibit state-3 respiration in a concentration-dependent manner, with a more pronounced effect compared to other congeners (Narasimhan, Kim, & Safe, 1991).
Photophysical Properties
The photophysical properties of biphenyldiols, including compounds similar to 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been investigated. These studies provide insights into the stability and solvatochromism of these compounds in various solvents (Mohanty, Pal, & Sapre, 1999).
Reductive Dechlorination by Microorganisms
Anaerobic microorganisms have been found to dechlorinate compounds like 2,3,5,6-tetrachlorobiphenyl, a closely related compound, demonstrating the potential for bioremediation (Van Dort & Bedard, 1991).
Application in Synthesis of Chiral Compounds
2,3,5,6-Tetrachloro-4,4'-biphenyldiol is utilized in the synthesis of chiral compounds and ligands for catalysis. Its structure aids in the creation of axially chiral biaryls and other complex organic molecules (Higashizima, Sakai, Nozaki, & Takaya, 1994).
Environmental Impact and Toxicology
The environmental impact and toxicological responses of polychlorinated biphenyls, including compounds like 2,3,5,6-Tetrachloro-4,4'-biphenyldiol, have been extensively studied. These compounds can elicit a range of biochemical responses and are critical in understanding the risk assessment of PCBs (Safe, 1994).
Eigenschaften
CAS-Nummer |
100702-98-5 |
|---|---|
Produktname |
2,3,5,6-Tetrachloro-4,4'-biphenyldiol |
Molekularformel |
C12H6Cl4O2 |
Molekulargewicht |
324 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H |
InChI-Schlüssel |
ZTJLKJPIKUPJIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)O |
Andere CAS-Nummern |
100702-98-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



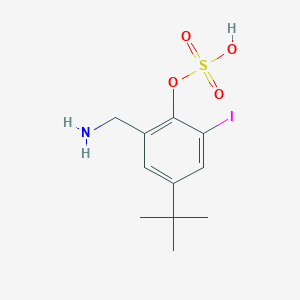



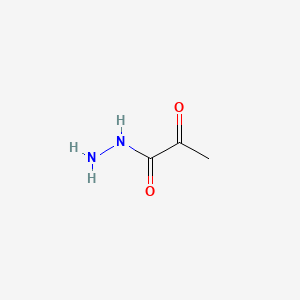

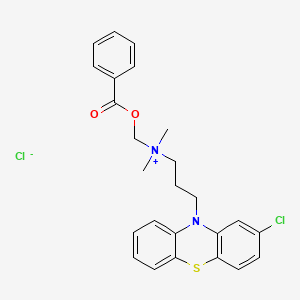
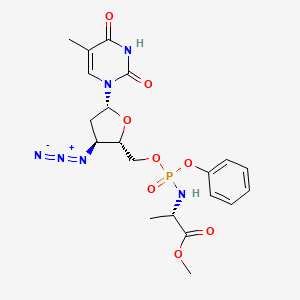
![3,8-Dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol](/img/structure/B1203347.png)
